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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral prodrugs tenofovir

disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), is a cornerstone in the

management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.

[1][2] As an acyclic nucleotide analog of deoxyadenosine monophosphate, its potent inhibition

of viral reverse transcriptase and polymerase is central to its therapeutic efficacy.[1][3] This

technical guide provides an in-depth exploration of the structure, chemical properties,

mechanism of action, and analytical methodologies for tenofovir diphosphate, tailored for

professionals in the fields of virology, pharmacology, and drug development.

Chemical Structure and Identification
Tenofovir diphosphate is the intracellularly phosphorylated form of tenofovir. The chemical

structure consists of an adenine base linked to a phosphonomethoxypropyl group, which is

further esterified with a diphosphate moiety.

Chemical Formula: C9H16N5O10P3[4]

Molecular Weight: 447.2 g/mol [4]
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Synonyms: TFV-DP, PMPApp[4]

Chemical Name: [[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid,

anhydride with diphosphoric acid[3]

Physicochemical Properties
The physicochemical properties of tenofovir diphosphate are critical for its formulation,

delivery, and intracellular activity. The presence of multiple phosphate groups significantly

influences its solubility and ionization state at physiological pH.

Property Value References

Physical Form Solid [5]

Color White to off-white -

pKa (Predicted) 1.30 ± 0.10 [5]

Solubility

Soluble in water and Tris-HCl

buffer (pH 7.5). The disodium

salt is soluble in water (100

mg/mL) and sparingly soluble

in DMSO (<1 mg/mL).

[4][5][6]

Melting Point >140°C (decomposes) [5]

Storage Temperature
-20°C (hygroscopic, store

under inert atmosphere)
[5]

UV λmax 261 nm (in PBS, pH 7.2) [7]

Stability
The stability of tenofovir diphosphate and its parent compound, tenofovir, has been

investigated under various conditions. Tenofovir, the precursor to the diphosphate, exhibits

degradation under strongly acidic and alkaline hydrolytic conditions.[8] However, it is stable at

the normal cervicovaginal pH of 4.5 and under oxidative stress.[8] The solid form of tenofovir is

stable for at least four years when stored at -20°C.[7] Aqueous solutions of tenofovir are not

recommended for storage for more than one day.[7] For tenofovir diphosphate, long-term
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stability in dried blood spots (DBS) has been demonstrated for up to 18 months at -20°C or

-80°C, and it can withstand up to four freeze-thaw cycles.[2]

Mechanism of Action and Intracellular Metabolism
Tenofovir is administered as prodrugs, either tenofovir disoproxil fumarate (TDF) or tenofovir

alafenamide (TAF), to enhance oral bioavailability.[9] Once inside the target cells, these

prodrugs are converted to tenofovir, which then undergoes two sequential phosphorylation

steps to become the pharmacologically active tenofovir diphosphate.[10][11]

This intracellular phosphorylation is a critical activation pathway. The first phosphorylation to

tenofovir monophosphate is catalyzed by adenylate kinase 2 (AK2).[10] Subsequently, pyruvate

kinase muscle (PKM) and pyruvate kinase liver/red blood cell (PKLR) catalyze the formation of

tenofovir diphosphate from the monophosphate form.[10]

Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase (in HIV)

and DNA polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-

triphosphate (dATP).[9][12] Upon incorporation into the growing viral DNA chain, it causes

chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[9]
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Figure 1: Intracellular phosphorylation pathway of tenofovir.

Experimental Protocols
Quantification of Intracellular Tenofovir Diphosphate in
Peripheral Blood Mononuclear Cells (PBMCs) by LC-
MS/MS
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This protocol outlines a general procedure for the extraction and quantification of tenofovir
diphosphate from human PBMCs using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

5.1.1. Materials

Whole blood collected in EDTA tubes

Ficoll-Paque PLUS

Phosphate Buffered Saline (PBS)

Methanol (70%, ice-cold)

Internal Standard (e.g., ¹³C₅-Tenofovir Diphosphate)

Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)

LC-MS/MS system

5.1.2. PBMC Isolation

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

Aspirate the upper layer containing plasma and platelets.

Carefully collect the mononuclear cell layer (buffy coat).

Wash the collected cells twice with PBS by centrifuging at 100-250 x g for 10 minutes.

Resuspend the cell pellet in PBS and perform a cell count.

5.1.3. Cell Lysis and Extraction

Centrifuge the counted cells and discard the supernatant.
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Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to a final

cell density of approximately 2x10⁶ cells/mL.

Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube for solid-phase extraction.

5.1.4. Solid-Phase Extraction (SPE)

Condition a weak anion exchange SPE cartridge according to the manufacturer's protocol.

Load the cell lysate supernatant onto the conditioned cartridge.

Wash the cartridge with an appropriate wash buffer to remove interfering substances.

Elute tenofovir diphosphate using a suitable elution solvent.

5.1.5. LC-MS/MS Analysis

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the dried extract in the mobile phase.

Inject the reconstituted sample into the LC-MS/MS system.

Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution

using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an

organic solvent (e.g., acetonitrile).

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in

selected reaction monitoring (SRM) mode with positive electrospray ionization. Monitor

specific precursor-to-product ion transitions for tenofovir diphosphate and the internal

standard.
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Figure 2: Workflow for TFV-DP quantification in PBMCs.

Conclusion
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Tenofovir diphosphate remains a critical molecule in the fight against HIV and HBV. A

thorough understanding of its chemical structure, physicochemical properties, and mechanism

of action is paramount for the development of new therapeutic strategies and the optimization

of existing treatments. The analytical methods outlined in this guide provide a framework for the

accurate quantification of this active metabolite, which is essential for pharmacokinetic studies,

therapeutic drug monitoring, and adherence assessment. As research in this field continues, a

comprehensive knowledge of tenofovir diphosphate will undoubtedly contribute to

advancements in antiviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active
Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring -
PMC [pmc.ncbi.nlm.nih.gov]

2. Application of an intracellular assay for determination of Tenofovir-diphosphate and
Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC
[pmc.ncbi.nlm.nih.gov]

3. caymanchem.com [caymanchem.com]

4. Tenofovir diphosphate (sodium salt) | CAS 2738719-07-6 | Cayman Chemical |
Biomol.com [biomol.com]

5. Tenofovir Diphosphate CAS#: 206646-04-0 [m.chemicalbook.com]

6. medchemexpress.com [medchemexpress.com]

7. cdn.caymanchem.com [cdn.caymanchem.com]

8. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC
[pmc.ncbi.nlm.nih.gov]

9. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

10. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase
inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b176457?utm_src=pdf-body
https://www.benchchem.com/product/b176457?utm_src=pdf-body
https://www.benchchem.com/product/b176457?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12195941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12195941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12195941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4764437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4764437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4764437/
https://www.caymanchem.com/product/27057/tenofovir-diphosphate-sodium-salt
https://www.biomol.com/products/chemicals/biochemicals/tenofovir-diphosphate-sodium-salt-cay27057-1
https://www.biomol.com/products/chemicals/biochemicals/tenofovir-diphosphate-sodium-salt-cay27057-1
https://m.chemicalbook.com/ProductChemicalPropertiesCB71176804_EN.htm
https://www.medchemexpress.com/tenofovir-diphosphate-disodium.html
https://cdn.caymanchem.com/cdn/insert/13874.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4278957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4278957/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tenofovir-disoproxil-fumarate
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6563221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease
Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

12. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Tenofovir Diphosphate: A Comprehensive Technical
Guide on its Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b176457#structure-and-chemical-
properties-of-tenofovir-diphosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4704186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704186/
https://www.medchemexpress.com/tenofovir-diphosphate.html
https://www.benchchem.com/product/b176457#structure-and-chemical-properties-of-tenofovir-diphosphate
https://www.benchchem.com/product/b176457#structure-and-chemical-properties-of-tenofovir-diphosphate
https://www.benchchem.com/product/b176457#structure-and-chemical-properties-of-tenofovir-diphosphate
https://www.benchchem.com/product/b176457#structure-and-chemical-properties-of-tenofovir-diphosphate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176457?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

